molecular formula C20H15Cl2NO3 B290665 2-(2,4-dichlorophenoxy)-N-(2-phenoxyphenyl)acetamide

2-(2,4-dichlorophenoxy)-N-(2-phenoxyphenyl)acetamide

Cat. No. B290665
M. Wt: 388.2 g/mol
InChI Key: GJOSAFOCDBVXTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-(2-phenoxyphenyl)acetamide, commonly known as DPAA, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various fields of study, including cancer research, neurobiology, and pharmacology.

Mechanism of Action

The mechanism of action of DPAA is not fully understood. However, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of lipid compounds that play a role in inflammation and pain. DPAA has also been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. The inhibition of HDAC by DPAA has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
DPAA has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and have neuroprotective effects. Additionally, it has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

The advantages of using DPAA in lab experiments include its relative ease of synthesis, its low toxicity, and its potential for use in a variety of fields of study. However, there are also some limitations to the use of DPAA in lab experiments. For example, its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects. Additionally, more research is needed to determine the optimal dosage and administration of DPAA in various experimental settings.

Future Directions

There are a number of future directions for research on DPAA. One area of research could be the development of more potent and selective inhibitors of COX-2 and HDAC. Another area of research could be the development of DPAA analogs with improved pharmacokinetic properties. Additionally, more research is needed to fully understand the mechanism of action of DPAA and its effects on various cell types and tissues. Overall, DPAA has shown promising results in various fields of study, and further research is needed to fully explore its potential as a therapeutic agent.

Synthesis Methods

DPAA is a synthetic compound that can be synthesized by the reaction of 2,4-dichlorophenol and 2-phenoxyaniline with acetic anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization. The synthesis of DPAA is a relatively simple and efficient process that can be carried out in a laboratory setting.

Scientific Research Applications

DPAA has been extensively studied for its potential use in scientific research. It has shown promising results in various fields of study, including cancer research, neurobiology, and pharmacology. DPAA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, DPAA has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.

properties

Molecular Formula

C20H15Cl2NO3

Molecular Weight

388.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2-phenoxyphenyl)acetamide

InChI

InChI=1S/C20H15Cl2NO3/c21-14-10-11-18(16(22)12-14)25-13-20(24)23-17-8-4-5-9-19(17)26-15-6-2-1-3-7-15/h1-12H,13H2,(H,23,24)

InChI Key

GJOSAFOCDBVXTP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)COC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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